4-(4-Methanesulfonylphenyl)-2-(pyrrolidine-1-carbonyl)morpholine
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Overview
Description
4-(4-Methanesulfonylphenyl)-2-(pyrrolidine-1-carbonyl)morpholine is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methanesulfonylphenyl)-2-(pyrrolidine-1-carbonyl)morpholine typically involves the following steps:
Formation of the Methanesulfonylphenyl Intermediate: This step involves the sulfonation of a phenyl ring with methanesulfonyl chloride in the presence of a base such as pyridine.
Coupling with Pyrrolidine: The methanesulfonylphenyl intermediate is then reacted with pyrrolidine under conditions that facilitate nucleophilic substitution.
Morpholine Ring Formation: The final step involves the formation of the morpholine ring through cyclization reactions, often using reagents like ethylene oxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases like cancer or neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-Methanesulfonylphenyl)-2-(pyrrolidine-1-carbonyl)morpholine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methanesulfonylphenyl)-2-(pyrrolidine-1-carbonyl)piperidine
- 4-(4-Methanesulfonylphenyl)-2-(pyrrolidine-1-carbonyl)thiomorpholine
Uniqueness
4-(4-Methanesulfonylphenyl)-2-(pyrrolidine-1-carbonyl)morpholine is unique due to its specific structural features, such as the presence of both a morpholine ring and a methanesulfonyl group. These features contribute to its distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C16H22N2O4S |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
[4-(4-methylsulfonylphenyl)morpholin-2-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C16H22N2O4S/c1-23(20,21)14-6-4-13(5-7-14)18-10-11-22-15(12-18)16(19)17-8-2-3-9-17/h4-7,15H,2-3,8-12H2,1H3 |
InChI Key |
GSNJGEXDLVORBP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2CCOC(C2)C(=O)N3CCCC3 |
Origin of Product |
United States |
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